molecular formula C12H13Cl2NO B5704994 2,3-dichloro-N-cyclopentylbenzamide

2,3-dichloro-N-cyclopentylbenzamide

Cat. No.: B5704994
M. Wt: 258.14 g/mol
InChI Key: QDPQHUKUXQDZBU-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H14Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions, and the amide nitrogen is bonded to a cyclopentyl group

Mechanism of Action

Target of Action

The primary targets of 2,3-dichloro-N-cyclopentylbenzamide are currently unknown. This compound is a derivative of benzamide, and benzamide derivatives have been known to interact with various biological targets . .

Mode of Action

The exact mode of action of this compound is not well-studied. As a benzamide derivative, it may share similar modes of action with other compounds in this class. Benzamides often act by binding to specific receptors or enzymes, altering their function . .

Biochemical Pathways

Benzamide derivatives can impact a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it’s challenging to determine which pathways it might affect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-cyclopentylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

2,3-Dichloro-N-cyclopentylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

2,3-Dichloro-N-cyclopentylbenzamide can be compared with other similar compounds, such as:

  • 2,4-Dichloro-N-cyclopentylbenzamide
  • 3,5-Dichloro-N-cyclopentylbenzamide
  • 2,3-Dichloro-N-phenylbenzamide

These compounds share similar structural features but differ in the position of chlorine atoms or the nature of the substituent on the amide nitrogen. The unique positioning of chlorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,3-dichloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-7-3-6-9(11(10)14)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPQHUKUXQDZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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